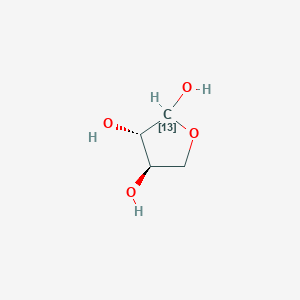
(3S,4R)-(213C)Oxolane-2,3,4-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(3S,4R)-Oxolane-2,3,4-triol” is a pentose . Its molecular formula is C4H8O4 . The average mass is 120.104 and the monoisotopic mass is 120.04226 .
Molecular Structure Analysis
The InChI representation of the molecule isInChI=1S/C4H8O4/c5-2-1-8-4 (7)3 (2)6/h2-7H,1H2/t2-,3+,4?/m1/s1 . The SMILES representation is O1C (O) [C@@H] (O) [C@H] (O)C1 . Physical And Chemical Properties Analysis
The net charge of “(3S,4R)-(213C)Oxolane-2,3,4-triol” is 0 . More detailed physical and chemical properties were not found in the web search results.Scientific Research Applications
Biomolecular NMR Studies
D-Threose-13C can be used in biomolecular Nuclear Magnetic Resonance (NMR) studies . NMR is a powerful tool for studying the structure and dynamics of molecules, and the use of 13C-labeled compounds can enhance the sensitivity and resolution of NMR experiments.
Metabolism Research
D-Threose-13C can be used in metabolism research . By tracking the incorporation of the 13C label into metabolic products, researchers can gain insights into metabolic pathways and fluxes.
Compound Identification in Metabolomics
The use of 13C, either enriched or at natural abundance, in metabolomics applications has been described . A technique called isotopic ratio outlier analysis (IROA) utilizes samples that are isotopically labeled with 5% (test) and 95% (control) 13C . This labeling strategy leads to characteristic isotopic patterns that allow the differentiation of biological signals from artifacts and yield the exact number of carbons, significantly reducing possible molecular formulae .
Natural Product Studies
Similar to metabolomics, natural product studies share many common goals with the use of 13C . Both fields have the ultimate goal of identifying a small molecule that is responsible for a particular activity or phenotype .
Drug Mechanism Studies
Metabolomic isotopic tracing can provide flux information useful for understanding drug mechanisms . For that, NMR has the unique advantage of giving positional isotope enrichment information .
Pentose Research
(3S,4R)-Oxolane-2,3,4-triol is a pentose , a type of monosaccharide with five carbon atoms. Therefore, it can be used in research related to pentoses and their roles in biological systems .
Mechanism of Action
Target of Action
D-Threose-13C, also known as (3S,4R)-(213C)Oxolane-2,3,4-triol, is a compound that has been studied for its potential medical and biochemical applications . .
Mode of Action
It is believed to act on multiple pathways, including the regulation of glucose metabolism and the immune system . Additionally, D-Threose-13C is thought to act on mitochondria and the endoplasmic reticulum, and regulate the expression of genes involved in glucose metabolism .
Biochemical Pathways
D-Threose-13C is involved in various biochemical pathways. It has been shown to increase glucose uptake in cells and improve glucose tolerance in diabetic mice . Furthermore, D-Threose-13C has been found to reduce inflammation and improve cardiovascular health . It has also been found to reduce oxidative stress and improve mitochondrial function .
Result of Action
D-Threose-13C has been found to have multiple biochemical and physiological effects. It has been shown to increase glucose uptake in cells, improve glucose tolerance in diabetic mice, reduce inflammation, improve cardiovascular health, reduce oxidative stress, and improve mitochondrial function .
properties
IUPAC Name |
(3S,4R)-(213C)oxolane-2,3,4-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O4/c5-2-1-8-4(7)3(2)6/h2-7H,1H2/t2-,3+,4?/m1/s1/i4+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMAORJIQYMIRHF-GHNFDQGXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(O1)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([13CH](O1)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,4R)-(213C)Oxolane-2,3,4-triol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



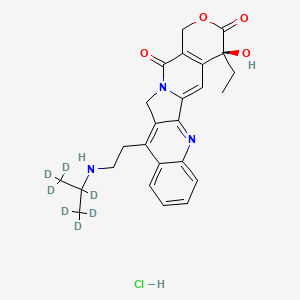

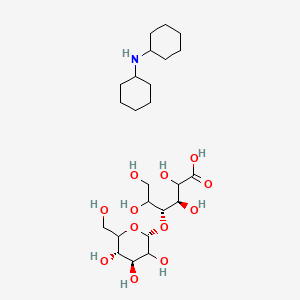

![D-[3-13C]Ribose](/img/structure/B583934.png)
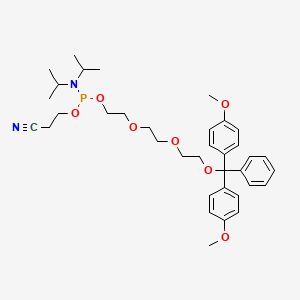
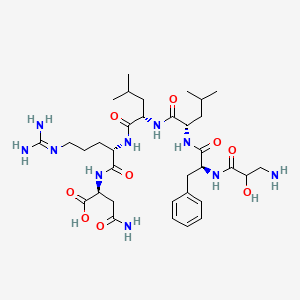
![D-[1,3-13C2]Ribose](/img/structure/B583941.png)
![D-[1,5-13C2]Ribose](/img/structure/B583942.png)
